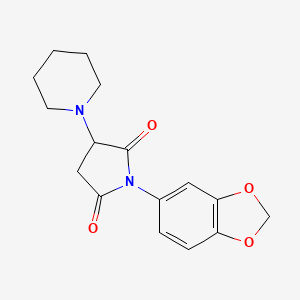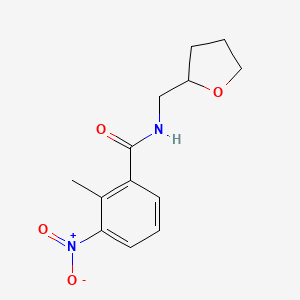
1-(1,3-benzodioxol-5-yl)-3-piperidinodihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-piperidinodihydro-1H-pyrrole-2,5-dione is a complex organic compound that features a benzodioxole ring fused with a piperidine and pyrrole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-3-piperidinodihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed C-N cross-coupling reactions. For instance, starting with 5-bromo-benzo dioxole, the reaction can proceed with PdCl₂, xantphos, and Cs₂CO₃ in 1,4-dioxane at 130°C . Subsequent steps may involve the use of ethyl bromoacetate, NaH in DMF at 50°C for 2 hours, followed by further reactions with fused heteroaryl halides under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-piperidinodihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous conditions at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-3-piperidinodihydro-1H-pyrrole-2,5-dione has been explored for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells makes it a promising candidate for further drug development .
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-piperidinodihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: A synthetic cathinone with psychoactive effects.
1-(1,3-Benzodioxol-5-yl)-2-propanone: A precursor in the synthesis of methylenedioxy phenethylamines.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-3-piperidinodihydro-1H-pyrrole-2,5-dione is unique due to its specific structural features that combine a benzodioxole ring with piperidine and pyrrole moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H18N2O4/c19-15-9-12(17-6-2-1-3-7-17)16(20)18(15)11-4-5-13-14(8-11)22-10-21-13/h4-5,8,12H,1-3,6-7,9-10H2 |
InChI Key |
RNDLXNICSYKZMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11027570.png)
![4-(2-chlorophenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11027577.png)
![N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B11027580.png)
![2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11027584.png)
![N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11027600.png)

![5'-bromo-1'-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11027609.png)
![Ethyl 4-{[8-methoxy-4,4-dimethyl-2-oxo-1-(5-oxo-2-thioxo-1,3-thiazolan-4-yliden)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11027613.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11027618.png)

![7-[4-(3-Methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11027639.png)
![7'-methyl-6',7'-dihydro-1'H-spiro[cyclohexane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione](/img/structure/B11027652.png)


